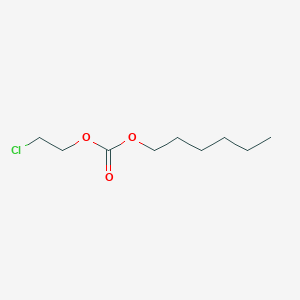
2-Chloroethyl hexyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl hexyl carbonate is an organic compound with the molecular formula C9H17ClO3 It is a carbonate ester derived from 2-chloroethanol and hexanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloroethyl hexyl carbonate can be synthesized through the reaction of 2-chloroethanol with hexanol in the presence of a carbonate source. The reaction typically involves the use of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the carbonate ester. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloroethyl hexyl carbonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to the formation of different substituted products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-chloroethanol and hexanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonates or reduction to yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted carbonates.
Hydrolysis: 2-Chloroethanol and hexanol.
Oxidation and Reduction: Corresponding carbonates and alcohols.
Aplicaciones Científicas De Investigación
2-Chloroethyl hexyl carbonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of drug delivery systems due to its ability to form stable esters.
Materials Science: Utilized in the production of polymers and coatings with specific properties.
Industrial Applications: Employed in the manufacture of specialty chemicals and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloroethyl hexyl carbonate involves its reactivity as a carbonate ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the nucleophile. The chloro group also makes it susceptible to substitution reactions, which can be exploited in synthetic chemistry.
Molecular Targets and Pathways:
Nucleophilic Attack: The carbonyl carbon is the primary target for nucleophiles.
Substitution Reactions: The chloro group can be replaced by various nucleophiles, leading to diverse chemical pathways.
Comparación Con Compuestos Similares
2-Chloroethyl hexyl carbonate can be compared with other similar compounds such as:
2-Chloroethyl ethyl carbonate: Similar reactivity but different alkyl chain length.
2-Chloroethyl methyl carbonate: Shorter alkyl chain, leading to different physical properties.
Hexyl carbonate: Lacks the chloro group, resulting in different reactivity and applications.
Uniqueness: The presence of both the chloro group and the hexyl chain in this compound provides a unique combination of reactivity and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
83498-71-9 |
|---|---|
Fórmula molecular |
C9H17ClO3 |
Peso molecular |
208.68 g/mol |
Nombre IUPAC |
2-chloroethyl hexyl carbonate |
InChI |
InChI=1S/C9H17ClO3/c1-2-3-4-5-7-12-9(11)13-8-6-10/h2-8H2,1H3 |
Clave InChI |
JWJZZDQNTHWDTD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


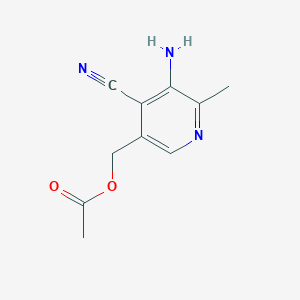
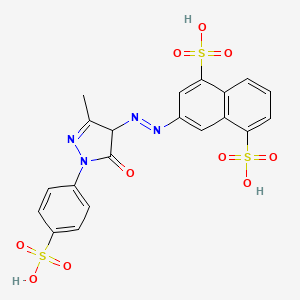
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
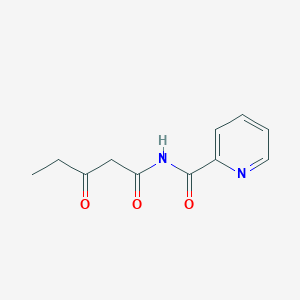
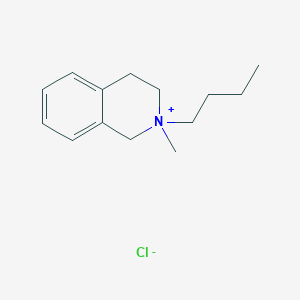
silane](/img/structure/B14416372.png)
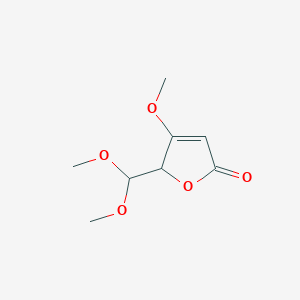
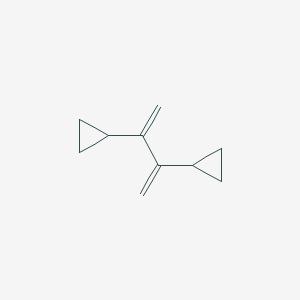
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
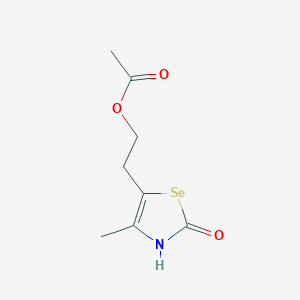
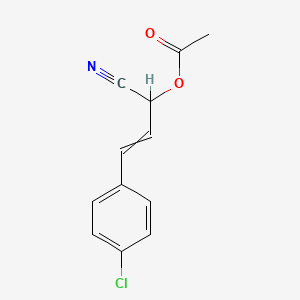
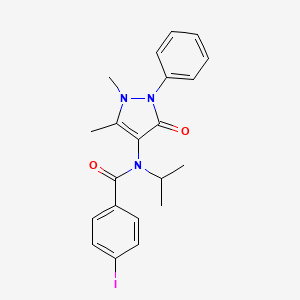
![6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14416409.png)
